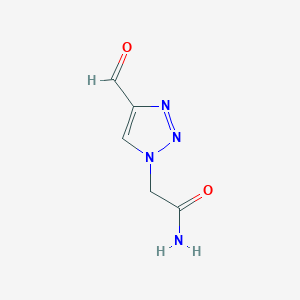

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide is a heterocyclic compound that contains a triazole ring, which is a five-membered ring composed of three nitrogen atoms and two carbon atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The formyl group can be introduced via formylation reactions, and the acetamide group can be added through acylation reactions .

Industrial Production Methods

Industrial production of 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: 2-(4-carboxy-1H-1,2,3-triazol-1-yl)acetamide.

Reduction: 2-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)acetamide.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide. Compounds with triazole scaffolds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant inhibition of cell proliferation in non-small cell lung cancer (NSCLC) models, outperforming traditional chemotherapeutic agents such as cisplatin . The mechanism of action is believed to involve modulation of cellular pathways associated with apoptosis and cell cycle regulation.

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activities. Studies indicate that compounds similar to this compound exhibit effectiveness against a range of bacterial and fungal pathogens. For example, certain synthesized triazole compounds demonstrated potent antifungal effects against Candida albicans and antibacterial activity against Mycobacterium species . This makes them promising candidates for the development of new antimicrobial agents.

Agricultural Applications

Fungicides and Herbicides

The incorporation of triazole structures into agricultural chemicals has led to the development of effective fungicides. Research has shown that triazole-based compounds can inhibit the growth of various plant pathogens, thereby enhancing crop protection . The ability to modify the substituents on the triazole ring allows for fine-tuning of their efficacy and selectivity against specific pests.

Materials Science Applications

Polymer Chemistry

In materials science, this compound can be utilized as a building block for the synthesis of functional polymers. Its reactive aldehyde group allows for easy incorporation into polymer matrices through condensation reactions. This can lead to the development of novel materials with tailored properties for applications in coatings, adhesives, and drug delivery systems .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The formyl and acetamide groups can also contribute to the compound’s activity by interacting with specific amino acid residues in proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4-Triazole: A basic triazole compound with similar structural features but different functional groups.

4-(1H-1,2,4-triazol-1-yl)benzaldehyde: Contains a triazole ring and a formyl group but with a benzene ring instead of an acetamide group.

2-(1H-1,2,4-triazol-1-yl)acetamide: Similar structure but lacks the formyl group.

Uniqueness

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide is unique due to the presence of both the formyl and acetamide groups, which can enhance its reactivity and potential biological activities. The combination of these functional groups with the triazole ring makes it a versatile compound for various applications in research and industry .

Activité Biologique

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The triazole ring structure is known for its versatility in interacting with various biological targets, making it a valuable scaffold in drug development. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a triazole ring substituted with a formyl group and an acetamide group. This unique combination enhances its reactivity and potential interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Hydrogen Bonding : The triazole ring can form hydrogen bonds with amino acid residues in proteins, facilitating binding to biological targets.

- π-π Interactions : The aromatic nature of the triazole allows for π-π stacking interactions, which are crucial for stabilizing ligand-receptor complexes.

- Functional Group Contributions : The formyl and acetamide groups can engage in additional interactions that enhance the compound's affinity for its targets .

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- A study demonstrated that derivatives of triazole compounds showed significant cytotoxic effects against non-small cell lung cancer (NSCLC) cells, with some derivatives exhibiting IC50 values lower than those of established chemotherapeutics like cisplatin .

| Compound | IC50 (nM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Cisplatin | 586 | 23.3 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- It demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies indicated that it could inhibit bacterial growth at low concentrations .

Antiviral Activity

Triazole derivatives have shown promise in antiviral applications. While specific data on this compound is limited, related compounds have exhibited inhibition against viral replication through similar mechanisms involving enzyme inhibition .

Case Studies and Research Findings

Several case studies have focused on the synthesis and evaluation of this compound and its derivatives:

- Synthesis and Evaluation : A study synthesized various triazole derivatives and assessed their biological activities. The findings suggested that modifications to the triazole structure significantly influenced their anticancer potency and selectivity against cancer cells compared to normal cells .

- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that the presence of electron-donating groups on the phenyl rings enhanced cytotoxic activity. This suggests that further modifications to the compound could lead to more potent derivatives .

Comparative Analysis with Related Compounds

When compared to similar triazole compounds, this compound stands out due to its unique functional groups:

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| 1,2,4-Triazole Derivatives | Basic triazole structure | Moderate anticancer activity |

| 4-(1H-Triazol-1-yl)benzaldehyde | Triazole ring + benzaldehyde | Antimicrobial activity |

| 2-(1H-Triazol-1-yl)acetamide | Lacks formyl group | Lower potency in anticancer assays |

Propriétés

IUPAC Name |

2-(4-formyltriazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-5(11)2-9-1-4(3-10)7-8-9/h1,3H,2H2,(H2,6,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAKIUVIRGCRCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CC(=O)N)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.